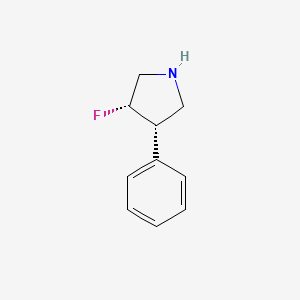

(3S,4S)-3-Fluoro-4-phenylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-3-fluoro-4-phenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPBQGQCCHKURC-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Stereoelectronic Effects in Fluorinated Pyrrolidine Systems

Fundamental Principles of Pyrrolidine (B122466) Ring Conformation

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations to relieve torsional strain. This inherent flexibility is a key determinant of its biological activity and chemical properties.

Ring Pucker Dynamics: Endo and Exo Conformers

The puckering of the pyrrolidine ring can be described by two primary envelope conformations: Cγ-endo and Cγ-exo. In these conformations, one of the carbon atoms (Cγ, or C4 in the case of proline) is out of the plane formed by the other four atoms. The terms "endo" and "exo" refer to the direction of this out-of-plane atom relative to other substituents on the ring, often the carboxyl group in proline derivatives. researchgate.netnih.gov

These two puckered forms are in rapid equilibrium, and the position of this equilibrium can be significantly influenced by the nature and stereochemistry of substituents on the ring. researchgate.netnih.gov For instance, in 4-substituted prolines, the electronegativity of the substituent at the C4 position can dictate the preference for either the endo or exo pucker. nih.gov Specifically, (4S)-fluoroproline shows a strong preference for the Cγ-endo conformation, while (4R)-fluoroproline favors the Cγ-exo pucker. researchgate.net This control over ring conformation is a direct consequence of stereoelectronic effects introduced by the fluorine atom. nih.gov

Pseudorotation in Fluorinated Pyrrolidines

The interconversion between the various puckered conformations of the pyrrolidine ring is not a simple ring flip but occurs through a low-energy process known as pseudorotation. nih.govrsc.org This process involves a continuous, wave-like motion of the out-of-plane atom around the ring, allowing the ring to adopt a continuum of envelope and twist conformations with minimal energy barriers. rsc.org

In fluorinated pyrrolidines, the presence of the highly electronegative fluorine atom can modulate this pseudorotational landscape. The stereoelectronic interactions involving the C-F bond can create deeper energy wells for certain conformations, thereby restricting the pseudorotation and favoring specific puckers. Quantum chemical calculations and spectroscopic studies have been employed to map the pseudorotational pathway of pyrrolidine, revealing the energy barriers and the relative stability of different conformers. rsc.org The introduction of a fluorine substituent is expected to alter these energy profiles, leading to a more biased conformational equilibrium. researchgate.netbeilstein-journals.org

Stereoelectronic Effects of Fluorine on Pyrrolidine Ring Conformation

The substitution of a hydrogen atom with fluorine introduces profound stereoelectronic effects that can dominate the conformational preferences of the pyrrolidine ring. These effects arise from the unique properties of the fluorine atom, namely its high electronegativity and the strong polarization of the C-F bond.

Gauche Effect and its Influence on C-F Bond Orientation

The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are positioned gauche (at a 60° dihedral angle) to each other, rather than the sterically less hindered anti conformation (180° dihedral angle). nih.gov This counterintuitive preference is attributed to stabilizing hyperconjugative interactions. nih.govnih.gov

In the context of 3-fluoropyrrolidines, a significant gauche interaction exists between the fluorine atom and the nitrogen atom of the ring. This F-C-C-N gauche effect has been shown to stabilize Cγ-exo conformations in certain fluorinated pyrrolidines. nih.govresearchgate.net This stabilization arises from a favorable electrostatic interaction between the partially negative fluorine and the partially positive nitrogen in the protonated form, as well as hyperconjugation. beilstein-journals.org The gauche effect is a critical factor in determining the orientation of the C-F bond relative to the rest of the pyrrolidine ring. nih.gov

| Interaction | Description | Favored Conformation | Underlying Principle |

|---|---|---|---|

| F-C-C-N | Interaction between the fluorine atom and the ring nitrogen. | Gauche | Hyperconjugation (σCH→σ*CF) and electrostatic attraction (in protonated form). beilstein-journals.orgnih.gov |

Anomeric Effect (nN→σ*CF) in α-Fluorinated Pyrrolidines

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to adopt an axial orientation. This effect is explained by a stabilizing interaction between a lone pair (n) of the heteroatom and the antibonding orbital (σ) of the C-X (where X is the electronegative substituent) bond (n→σ). nih.gov

In α-fluorinated pyrrolidines (where fluorine is at the C2 or C5 position), a significant anomeric effect, specifically nN→σ*CF, can occur. nih.govbeilstein-journals.org This interaction involves the delocalization of the nitrogen lone pair into the antibonding orbital of the adjacent C-F bond. researchgate.net This delocalization is most effective when the nitrogen lone pair and the C-F bond are anti-periplanar, which often favors an axial orientation of the fluorine atom. The anomeric effect can exert a strong conformational bias in these systems. researchgate.netbeilstein-journals.org While (3S,4S)-3-Fluoro-4-phenylpyrrolidine is not an α-fluorinated pyrrolidine, understanding this effect is crucial for a comprehensive analysis of fluorinated pyrrolidine systems.

Hyperconjugation Interactions (σCH→σ*CF)

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty or partially filled antibonding orbital (σ*). In fluorinated organic molecules, hyperconjugation involving the C-F bond plays a crucial role in determining conformational stability. nih.gov

Specifically, interactions of the type σCH→σCF are significant. nih.gov These interactions involve the donation of electron density from a neighboring C-H bond into the low-lying antibonding orbital of the C-F bond. nih.gov The strength of this interaction is highly dependent on the dihedral angle between the C-H and C-F bonds, being maximal when they are anti-periplanar (180°). nih.gov These hyperconjugative interactions contribute to the stabilization of the gauche conformation in 1,2-difluoroethane (B1293797) and are a key component of the gauche effect observed in fluorinated pyrrolidines. nih.gov Computational studies have shown that the sum of these anti-periplanar σCH→σCF interactions can significantly lower the energy of specific conformers. beilstein-journals.org

| Interaction Type | Description | Geometric Requirement | Effect on Stability |

|---|---|---|---|

| σCH→σCF | Electron donation from a C-H bonding orbital to a C-F antibonding orbital. nih.govnih.gov | Anti-periplanar arrangement of the C-H and C-F bonds. nih.gov | Stabilizes the conformation, contributing to the gauche effect. nih.gov |

| nN→σCF | Electron donation from the nitrogen lone pair to a C-F antibonding orbital in α-fluorinated systems. nih.govbeilstein-journals.org | Anti-periplanar arrangement of the lone pair and the C-F bond. nih.gov | Strongly stabilizes the conformer, leading to the anomeric effect. researchgate.netbeilstein-journals.org |

Computational Methodologies for Conformational Studies of this compound

Computational chemistry provides powerful tools to investigate the conformational preferences and energy landscapes of molecules like this compound. These methods offer insights that can be correlated with and validated by experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to predict the geometry, energy, and electronic properties of molecules. For fluorinated pyrrolidines, DFT calculations are essential for determining the relative stabilities of various ring puckers, such as the envelope and twist conformations. In related systems like 3-fluoro-4-hydroxyprolines, DFT has been used to calculate the energies of different conformers, revealing that fluorination can invert the natural pucker preference of the parent molecule. nih.gov For instance, calculations on N-acetylated 3-fluoro-4-hydroxyproline methyl esters showed that fluorination can stabilize a C4-endo pucker, whereas the non-fluorinated analogue prefers a C4-exo pucker. nih.gov These calculations help elucidate the influence of stereoelectronic effects, such as the gauche effect, which arises from the interaction between the C-F bond and adjacent C-H or C-C bonds, significantly biasing the conformational equilibrium. nih.gov

DFT methods, often combined with a suitable basis set (e.g., 6-311++G**), can model the potential energy surface and identify low-energy conformers. frontiersin.org For the 3-fluoropyrrolidinium cation, a simpler related structure, high-level quantum-chemical calculations have shown that the molecule adopts only a single conformation with the C-F bond in a pseudo-axial orientation, driven by a strong electrostatic interaction. researchgate.net While specific DFT data for this compound is not prominently available in the literature, the established methodologies from these related compounds would be directly applicable.

Molecular Dynamics Simulations and Energy Landscapes

While DFT calculations are excellent for identifying static, low-energy conformations, Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational transitions and map out the energy landscape.

This technique can reveal the flexibility of the pyrrolidine ring and the phenyl substituent, identifying the most populated conformational states and the energy barriers between them. By simulating the molecule's behavior in a given environment (e.g., in a solvent box), MD can illustrate how intermolecular interactions influence the conformational equilibrium. Although specific MD studies on this compound are not detailed in current literature, this methodology is crucial for understanding the dynamic interplay of forces that govern its structure.

Correlational Analysis with Spectroscopic Data (e.g., NMR)

A critical aspect of computational studies is their validation through experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is highly sensitive to the local chemical environment and three-dimensional structure of a molecule.

For fluorinated pyrrolidines, several NMR parameters are used to deduce conformational preferences:

Vicinal Coupling Constants (³J): The magnitude of ³J(H,H) and ³J(H,F) coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By comparing experimentally measured coupling constants with those predicted for different DFT-optimized conformers, the predominant solution-phase conformation can be determined. nih.gov

Nuclear Overhauser Effect (NOE): NOE (and its heteronuclear equivalent, HOESY) experiments provide information about through-space distances between nuclei. researchgate.net For example, 19F-¹H HOESY experiments can unequivocally assign the relative stereochemistry by identifying close spatial proximity between the fluorine atom and specific protons on the pyrrolidine ring or its substituents. nih.gov

In studies of 3-fluoro-4-hydroxyprolines, NOESY and HOESY experiments were instrumental in assigning the stereochemistry of the fluorination products. nih.gov The correlation between these NMR-derived distance and angle constraints and the geometries predicted by DFT calculations provides a high degree of confidence in the determined molecular conformation.

Below is a representative table illustrating how NMR data could be correlated with computational models for two hypothetical envelope conformations of a substituted pyrrolidine.

| Parameter | Conformer A (Cγ-exo) | Conformer B (Cγ-endo) | Experimental Value | Conclusion |

| ³J(H2,H3) | 2.5 Hz | 8.0 Hz | 7.5 Hz | Conformer B is dominant |

| ³J(H3,F) | 35.0 Hz | 15.0 Hz | 16.2 Hz | Conformer B is dominant |

| NOE (F to H4) | Strong | Weak | Weak | Consistent with Conformer B |

Note: This table is illustrative and does not represent actual data for this compound.

Solvent Effects on the Conformation of Fluorinated Pyrrolidines

The conformational preference of a molecule can be significantly influenced by its solvent environment. Polar solvents can stabilize conformers with larger dipole moments, while nonpolar solvents may favor conformations that maximize intramolecular interactions over solute-solvent interactions.

For fluorinated compounds, solvent polarity can modulate the strength of key stereoelectronic interactions. The gauche effect, a stabilizing interaction involving the fluorine atom, is known to be sensitive to the solvent environment. researchgate.net In studies of fluorinated piperidines, a related six-membered ring system, solvation and solvent polarity were found to play a major role in stabilizing unusual conformers. researchgate.net Similarly, for fluorinated pyrrolidines, moving from a nonpolar to a polar solvent can shift the conformational equilibrium between different ring puckers. Implicit solvent models (like the Polarizable Continuum Model, PCM) are often used in DFT calculations to simulate these effects and predict how the relative energies of conformers change with solvent dielectric constant. Experimental verification is typically achieved by performing NMR studies in a range of solvents with varying polarities (e.g., chloroform-d, methanol-d4, D₂O) and observing shifts in coupling constants and chemical shifts that indicate a change in the conformational equilibrium.

Medicinal Chemistry and Pharmacophore Design Featuring the Fluorinated Pyrrolidine Scaffold

Pyrrolidine (B122466) as a Versatile Pharmacophore in Drug Discovery

The five-membered nitrogen-containing heterocyclic pyrrolidine ring is a crucial scaffold in medicinal chemistry for developing compounds to treat human diseases. researchgate.netnih.gov Its significance is highlighted by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it one of the most common non-aromatic nitrogen heterocycles in pharmaceuticals. nih.govresearchgate.net The versatility of the pyrrolidine scaffold stems from several key features:

Three-Dimensionality : The non-planar, puckered nature of the saturated pyrrolidine ring, a result of its sp³-hybridized carbon atoms, provides a three-dimensional structure that allows for effective exploration of pharmacophore space. researchgate.netnih.govnih.gov This contrasts with flat aromatic rings and offers greater opportunities for generating structural diversity. nih.gov

Stereochemical Richness : The pyrrolidine ring can contain up to four stereogenic centers, leading to a large number of possible stereoisomers. nih.gov This stereochemical complexity is critical for specific interactions with biological targets, as different stereoisomers can exhibit distinct biological profiles due to varying binding modes with enantioselective proteins. researchgate.netnih.govnih.gov

Physicochemical Properties : The pyrrolidine motif can enhance aqueous solubility and other physicochemical properties of a drug molecule. pharmablock.compharmablock.com The nitrogen atom can act as a hydrogen bond donor, or when substituted, as a hydrogen bond acceptor, facilitating interactions with target proteins. pharmablock.compharmablock.com

Natural Occurrence : The pyrrolidine ring is a common feature in a wide array of natural products, particularly alkaloids, which have shown diverse biological activities. nih.govwikipedia.org This natural prevalence has inspired the synthesis of numerous bioactive compounds. nih.gov

The pyrrolidine nucleus is a key component in a wide range of marketed drugs with diverse therapeutic applications, including antihistamines (clemastine), anticholinergics (procyclidine, glycopyrronium), antibacterials (clindamycin, anisomycin), antihypertensives (captopril, enalapril), and antiepileptics (ethosuximide). frontiersin.orgnih.gov Its continued importance is demonstrated by the FDA approval of new pyrrolidine-containing drugs for conditions such as insomnia (daridorexant) and cancer (pacritinib, futibatinib). nih.gov

Rational Design Strategies for (3S,4S)-3-Fluoro-4-phenylpyrrolidine-based Scaffolds

The rational design of drug candidates based on the this compound scaffold leverages a deep understanding of structure-activity relationships, stereochemical influences, and the unique properties of fluorine to optimize interactions with biological targets.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the pyrrolidine ring influence biological activity. nih.gov The spatial arrangement of substituents on the pyrrolidine ring is a critical determinant of its pharmacological efficacy, as these substituents can control and lock the ring into specific, biologically active conformations. nih.gov

For instance, in the development of anticonvulsants, SAR studies of pyrrolidine-2,5-dione derivatives revealed that introducing a benzhydryl or sec-butyl group at the 3-position of the pyrrolidine ring significantly impacted their anticonvulsant properties. nih.gov Similarly, for inhibitors of poly(ADP-ribose) polymerase (PARP), functionalizing the pyrrolidine nitrogen with different aromatic rings was a key strategy in modulating inhibitory activity. nih.gov

The development of inhibitors for enzymes like α-glucosidase and aldose reductase has involved the synthesis of polyhydroxylated pyrrolidines, where the number and stereochemistry of the hydroxyl groups are crucial for dual-target inhibition. nih.gov Furthermore, SAR studies have demonstrated that even subtle changes, such as the nature of substituents on an oxadiazole ring attached to a pyrrolidine scaffold, can dramatically alter the activity against different life stages of parasites. frontiersin.orgnih.gov These examples underscore the principle that the biological activity of pyrrolidine-based compounds is highly dependent on the specific nature and placement of substituents around the core scaffold. nih.govfrontiersin.orgnih.gov

The stereochemistry of the pyrrolidine ring and its substituents is a paramount factor governing ligand-target interactions. researchgate.netnih.govnih.gov The presence of multiple chiral centers allows for a high degree of stereoisomerism, and the specific spatial orientation of substituents can lead to vastly different biological outcomes. nih.govnih.gov This is because biological targets, such as enzymes and receptors, are chiral and often exhibit a high degree of stereoselectivity in their binding interactions. nih.gov

The non-planar, puckered conformation of the pyrrolidine ring, often described as "pseudorotation," contributes significantly to its three-dimensional shape and, consequently, its ability to fit into specific binding pockets. researchgate.netnih.govnih.gov The choice of substituents can influence and even "lock" the ring into a particular conformation that is optimal for binding. nih.gov

For example, in the context of DNA minor groove binding agents, diastereoisomers of bispyrrole-pyrrolidine-oligoamides, which differ only in the stereochemistry at the pyrrolidine ring, show significant differences in their impact on the proteomic profile of E. coli, highlighting the importance of chirality in biological activity at a molecular level. nih.gov Similarly, in the design of MAO-B inhibitors, it was found that the (4S) chiral fluorine substituent on the pyrrolidine ring was more potent than the (4R) configuration. nih.gov Furthermore, the stereochemistry of the carboxamide group at the 2-position of the pyrrolidine also played a crucial role, with the (2S) configuration being favored over the (2R) for MAO-B inhibitory activity. nih.gov These findings underscore the critical role of stereochemistry in the rational design of potent and selective pyrrolidine-based ligands.

The incorporation of fluorine into the pyrrolidine scaffold is a powerful strategy in medicinal chemistry due to the unique properties of this element. selvita.comacs.orgresearchgate.net Fluorine's small size and high electronegativity allow it to act as a bioisostere for hydrogen atoms or hydroxyl groups, while profoundly influencing the molecule's electronic and conformational properties. acs.orgresearchgate.netresearchgate.net

Conformational Control: The introduction of fluorine can significantly alter the conformational preferences of the pyrrolidine ring. chemtube3d.combeilstein-journals.orgbeilstein-journals.org This is due to stereoelectronic effects, such as the gauche effect, where the interaction between fluorine and adjacent substituents favors a specific staggered conformation. chemtube3d.com For example, fluorination of proline at the C4 position can be used to lock the ring pucker in either an exo or endo conformation depending on the stereochemistry of the fluorine atom. nih.gov This conformational control is crucial for pre-organizing the ligand into a shape that is complementary to the target's binding site, thereby enhancing binding affinity. researchgate.nettandfonline.com Selective fluorination has been shown to induce significant conformational changes that impact the structure and biological roles of modified peptides and proteins. beilstein-journals.org

Bioisosteric Replacement: Fluorine is frequently used as a bioisostere, a substitute for other atoms or groups, to modulate a molecule's physicochemical and biological properties. selvita.comacs.orgnih.gov It can replace a hydrogen atom to block metabolic oxidation at that site, thereby improving metabolic stability and bioavailability. tandfonline.com The strong carbon-fluorine (C-F) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond. tandfonline.comacs.org Furthermore, fluorine can act as a bioisostere of a hydroxyl group, capable of participating in hydrogen bonding interactions. researchgate.net Its electron-withdrawing nature can also alter the pKa of nearby functional groups, influencing their ionization state and interaction with the target. researchgate.netnih.gov This strategic replacement can lead to improved potency, selectivity, and pharmacokinetic profiles. researchgate.nettandfonline.com

Application of Fluorinated Pyrrolidine Derivatives in Target Modulation

Fluorinated pyrrolidine derivatives have emerged as valuable tools for modulating the activity of various biological targets, particularly enzymes. The unique properties conferred by the fluorine atom, combined with the versatile pyrrolidine scaffold, allow for the design of potent and selective inhibitors.

Monoamine Oxidase B (MAO-B): Chiral fluorinated pyrrolidine hybrids have been developed as potent and selective inhibitors of MAO-B, an enzyme implicated in Parkinson's disease. nih.gov Structure-activity relationship (SAR) studies revealed that a (4S)-fluoro substituent on the pyrrolidine ring was more effective than the (4R) epimer. nih.gov One particular compound demonstrated an IC₅₀ value of 0.019 µM, which was more than 10-fold more potent than the approved drug safinamide, and exhibited a high selectivity index for MAO-B over MAO-A. nih.gov

Dihydroorotate Dehydrogenase (DHODH): While specific examples focusing solely on this compound are not detailed in the provided context, the general applicability of fluorinated scaffolds in enzyme inhibition is well-established. The design principles used for other enzymes, such as leveraging fluorine's electronic and conformational effects, are relevant to the potential development of fluorinated pyrrolidine-based DHODH inhibitors.

Von Hippel-Lindau (VHL) E3 Ligase: The VHL E3 ligase is a crucial target in drug discovery, particularly for the development of Proteolysis Targeting Chimeras (PROTACs). nih.govnih.govacs.org The natural ligand for VHL contains a hydroxyproline (B1673980) (Hyp) residue. nih.govacs.org Researchers have successfully replaced this Hyp moiety with 3-fluoro-4-hydroxyprolines (F-Hyps). nih.govacs.org Interestingly, fluorination at the C3 position inverts the natural C4-exo pucker preference of the pyrrolidine ring to a C4-endo pucker. nih.govacs.org Despite this conformational change, these fluorinated derivatives still bind to VHL. nih.govacs.org Co-crystal structures have shown that the (3R,4S)-F-Hyp epimer is preferentially recognized over the (3S,4S) epimer. nih.govacs.org This research demonstrates that fluorinated pyrrolidines can serve as effective bioisosteric replacements in VHL ligands, leading to the development of potent PROTACs for targeted protein degradation. nih.govacs.org

Table of Enzyme Inhibition Data for Fluorinated Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Key Structural Feature | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Chiral Fluorinated Pyrrolidine Hybrid | MAO-B | (4S)-Fluoro substituent | 0.019 µM | nih.gov |

| Fluoro-hydroxyproline (F-Hyp) | VHL E3 Ligase | (3R,4S)-F-Hyp | Binds effectively, enables PROTAC activity | nih.govacs.org |

| Fluoro-hydroxyproline (F-Hyp) | VHL E3 Ligase | (3S,4S)-F-Hyp | Weaker affinity but still enables PROTAC activity | nih.govacs.org |

Receptor Antagonists and Agonists (e.g., NMDA, AR, RORγt)

The this compound scaffold is a key structural motif in the design of various receptor modulators due to its specific stereochemistry and the electronic properties imparted by the fluorine atom. The defined spatial arrangement of the fluoro and phenyl groups on the pyrrolidine ring allows for precise interactions with receptor binding sites, influencing agonist or antagonist activity.

NMDA Receptor Modulation: The N-methyl-D-aspartate (NMDA) receptor is crucial for glutamatergic neurotransmission, and its hypofunction has been linked to schizophrenia. nih.govnih.gov Instead of direct antagonism, a prominent strategy involves inhibiting the glycine (B1666218) transporter 1 (GlyT1) to increase glycine concentrations at the synapse, thereby enhancing NMDA receptor function. nih.govnih.gov A series of enantiomerically pure trans-3,4-disubstituted pyrrolidine sulfonamides have been developed as potent and selective competitive GlyT1 inhibitors. nih.govnih.gov These compounds, arising from de novo scaffold design, demonstrate that the 3,4-disubstituted pyrrolidine core is effective for achieving high target occupancy in the brain. nih.gov

Androgen Receptor (AR) Antagonism: The androgen receptor is a key target in the treatment of prostate cancer. While specific examples centered on the this compound core are not prominent, the search for novel AR antagonist chemotypes is ongoing. nih.gov Research has identified new scaffolds that bind to the AR ligand-binding pocket and induce an antagonistic conformation, even in the presence of mutations that confer resistance to current therapies. nih.gov The rigid, three-dimensional structure of the substituted pyrrolidine ring makes it a compelling scaffold for developing future AR antagonists with unique binding modes.

RORγt Inverse Agonists: The Retinoic acid-related Orphan Receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. nih.govnih.gov Consequently, RORγt has emerged as a significant target for therapeutic intervention. A novel series of cis-3,4-diphenylpyrrolidines were designed as RORγt inverse agonists. nih.gov Structure-activity relationship (SAR) studies identified (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine as a highly effective scaffold. nih.gov The cis-3,4-disubstituted arrangement confers a "U-shape" conformation that is beneficial for inverse agonist activity. nih.gov Further optimization of this scaffold led to potent and selective inhibitors, with the binding mode confirmed by X-ray crystallography. nih.gov

| Scaffold Type | Target | Modulation | Key Finding | Reference |

|---|---|---|---|---|

| trans-3,4-disubstituted pyrrolidine sulfonamide | GlyT1 (NMDA modulation) | Competitive Inhibitor | Achieved high in vivo target occupancy and good brain penetration. | nih.gov |

| cis-3,4-diphenylpyrrolidine | RORγt | Inverse Agonist | Piperidinyl carboxamide derivative 31 showed potent activity (EC50 of 61 nM) and selectivity. | nih.gov |

Building Blocks for Complex Bioactive Molecules and Natural Product Analogues

The pyrrolidine ring is a prevalent scaffold in natural products and its sp³-hybridized, non-planar structure provides access to a greater region of chemical space compared to flat aromatic systems. nih.govresearchgate.net The this compound moiety, in particular, serves as a high-value chiral building block. Its pre-defined stereochemistry and the presence of the fluorine atom can be used to impart desirable pharmacological properties such as enhanced binding affinity, metabolic stability, and bioavailability into larger, more complex molecules.

One of the primary synthetic routes to access 3-fluoropyrrolidines is through 1,3-dipolar cycloaddition reactions between an azomethine ylide and a vinyl fluoride (B91410). researchgate.net This method allows for the efficient construction of the core five-membered ring with the fluorine atom in a defined position.

The utility of fluorinated pyrrolidine scaffolds is exemplified in the development of inhibitors for the Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a target for autoimmune diseases. Through fragment-based drug design, a micromolar fragment hit was optimized into a potent, selective, and orally bioavailable clinical candidate, PF-06650833. nih.gov This complex molecule incorporates a (2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl moiety, demonstrating how a substituted, fluorinated pyrrolidine ring can be a cornerstone of a highly optimized drug candidate, leveraging three-dimensional topology to achieve high ligand efficiency. nih.gov

Computational Approaches in Fluorinated Pyrrolidine Drug Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. For fluorinated pyrrolidines, these methods provide crucial insights into their interactions with biological targets and help predict their activity profiles.

Molecular Docking and Ligand Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, elucidating the molecular interactions that stabilize the complex. scispace.comresearchgate.net For fluorinated pyrrolidine derivatives, docking studies can reveal the specific role of the fluorine atom in binding. Fluorine can engage in favorable orthogonal multipolar interactions (e.g., C–F···C=O) or form water-mediated hydrogen bonds within the binding pocket, which can be difficult to predict without computational analysis. nih.gov

In studies of spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 inhibitors, molecular docking was used to identify the crucial amino acid residues responsible for the ligand-protein interaction. scispace.com Similarly, for pyrrolidine derivatives targeting influenza neuraminidase, docking studies showed that interactions are primarily influenced by hydrogen bonds and electrostatic factors. Such analyses are critical for understanding structure-activity relationships and guiding the design of new analogues with improved affinity and selectivity. The stability of these docked conformations is often further assessed using molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-receptor complex over time. scispace.com

Quantitative Structure-Activity Relationship (QSAR) for Fluorinated Pyrrolidines

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models help in understanding which molecular properties (descriptors) are key drivers of activity and can be used to predict the potency of newly designed compounds.

For pyrrolidine derivatives, 2D- and 3D-QSAR analyses have been successfully applied. A 2D-QSAR analysis on N-phenylpyrrolidin-2-ones as protoporphyrinogen (B1215707) oxidase inhibitors was performed to establish a relationship between structure and inhibitory activity. In a study on dispiropyrrolidines with antibacterial activity, QSAR models revealed that the topology, shape, charge distribution, and hydrophobic nature of the molecules had a pronounced effect on their efficacy. nih.gov For 3,4-disubstituted pyrrolidine sulfonamides targeting GlyT1, QSAR analysis demonstrated that geometric and constitutional descriptors play a key role in their activity. bohrium.com These models provide a robust framework for optimizing the pyrrolidine scaffold for a given biological target.

| Compound Series | Target/Activity | QSAR Model Type | Important Descriptors | Reference |

|---|---|---|---|---|

| Dispiropyrrolidines | Antibacterial | 2D-QSAR | Topology, Shape, Charge, Hydrophobicity | nih.gov |

| 3,4-disubstituted pyrrolidine sulfonamides | GlyT1 Inhibition | 2D-QSAR | Geometric and Constitutional | |

| spiro[pyrrolidin-3,2-oxindoles] | MDM2-p53 Inhibition | 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | scispace.com |

In Silico Screening of Pyrrolidine Sulfonamides and Related Analogues

In silico screening involves the use of computational methods to search large libraries of virtual compounds to identify those most likely to bind to a drug target. This approach significantly reduces the time and cost associated with experimental high-throughput screening.

A systematic in silico study was conducted on a series of thirty 3,4-disubstituted pyrrolidine sulfonamide derivatives to identify potential drug candidates for treating schizophrenia via GlyT1 inhibition. doaj.org The screening process involved several steps:

QSAR Modeling: A predictive QSAR model was first developed to understand the key structural drivers of GlyT1 activity.

Pharmacokinetic Prediction: The virtual library was screened for drug-likeness and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A key predictive technique used was the BOILED-Egg model, which helps identify candidates with a high probability of penetrating the central nervous system (CNS).

Molecular Docking: The most promising candidates were then docked into the active site of a transporter protein to confirm their binding mode and interactions with key amino acid residues. doaj.org

This multi-faceted in silico approach successfully identified a lead compound, C19, which was predicted to be a non-toxic, CNS-penetrant inhibitor, making it a strong candidate for further development in treating disorders related to NMDA receptor hypofunction. doaj.org

Advanced Research Avenues and Interdisciplinary Perspectives

Chemoinformatic and Data-Driven Approaches in Fluorinated Pyrrolidine (B122466) Research

Chemoinformatic and data-driven methodologies are becoming indispensable for navigating the complexities of fluorinated compound design. By analyzing large datasets of existing fluorinated molecules, these approaches can predict physicochemical properties, guide synthetic efforts, and identify promising candidates for further development. The introduction of fluorine significantly alters properties such as lipophilicity, metabolic stability, and pKa, which can be modeled and predicted using computational tools. researchgate.netresearchgate.net

For a library of derivatives based on the (3S,4S)-3-Fluoro-4-phenylpyrrolidine core, chemoinformatic tools can be employed to build quantitative structure–activity relationship (QSAR) models. researchgate.netnih.gov These models correlate structural features of the molecules with their biological activity, allowing for the in silico screening of virtual compounds and the prioritization of synthetic targets. Machine learning models can be trained on experimental data from similar fluorinated heterocycles to predict key properties, accelerating the design-synthesis-test cycle. researchgate.net For instance, a data-driven analysis of fluorinated ligands for aminergic G protein-coupled receptors (GPCRs) revealed that while aromatic fluorination showed no universal trend, substitution at the ortho position was often favorable for potency. mdpi.com Such insights can guide the derivatization of the phenyl group in the this compound scaffold.

Table 1: Predicted Impact of Fluorination on Physicochemical Properties of Pyrrolidine Scaffolds

| Property | General Effect of Fluorine Introduction | Rationale |

|---|---|---|

| Lipophilicity (LogP) | Increase | The high electronegativity of fluorine can increase lipophilicity, enhancing membrane permeability. researchgate.net |

| Metabolic Stability | Increase | C-F bonds are stronger than C-H bonds, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. researchgate.net |

| Acidity/Basicity (pKa) | Decrease in basicity of the pyrrolidine nitrogen | The electron-withdrawing nature of the fluorine atom reduces the electron density on the nitrogen, lowering its pKa. researchgate.net |

| Binding Affinity | Modulated | Fluorine can engage in favorable interactions with protein targets (e.g., hydrogen bonds, dipole-dipole) and alter conformation. researchgate.net |

Integration of Synthetic Chemistry with Computational Modeling for Optimized Scaffold Design

The synergy between synthetic chemistry and computational modeling provides a powerful paradigm for designing optimized molecular scaffolds. nih.gov This integrated approach allows for the rational design of this compound derivatives with enhanced potency and selectivity for specific biological targets. nih.gov The process typically begins with in silico methods, such as molecular docking and molecular dynamics (MD) simulations, to predict how different derivatives of the core scaffold will bind to a target protein. nih.govnih.gov

Computational docking studies can be used to screen a virtual library of this compound analogs against the binding site of a known protein target. nih.gov These studies provide insights into the binding mode and affinity, highlighting key interactions between the ligand and protein residues. nih.gov The most promising candidates identified through this computational screening can then be prioritized for chemical synthesis. Following synthesis, the biological activity of the compounds is determined experimentally, and the results are used to refine the computational models, creating a feedback loop that drives the design of next-generation compounds with improved properties. researchgate.net

Table 2: Integrated Workflow for Scaffold Optimization

| Step | Action | Tools/Methods | Desired Outcome |

|---|---|---|---|

| 1. Target Identification | Select a biologically relevant protein target. | Literature review, bioinformatics. | A validated protein target for drug design. |

| 2. In Silico Design | Generate a virtual library of this compound derivatives and predict their binding. | Molecular docking (e.g., AutoDock Vina), MD simulations. nih.gov | A ranked list of virtual compounds with high predicted binding affinity. |

| 3. Chemical Synthesis | Synthesize the highest-ranking virtual hits. | Asymmetric synthesis, parallel synthesis. | Pure samples of the designed compounds. |

| 4. Biological Evaluation | Test the synthesized compounds for activity against the target. | In vitro assays (e.g., enzyme inhibition, receptor binding). | Experimental validation of compound activity (e.g., IC₅₀, Kᵢ). |

| 5. Model Refinement | Use experimental data to improve the predictive power of the computational models. | QSAR modeling, machine learning. researchgate.net | More accurate models for the next design cycle. |

Expanding the Scope of Asymmetric Fluorination Methodologies for Pyrrolidines

The precise stereochemical control during the introduction of the fluorine atom is critical for defining the biological activity of pyrrolidine-based compounds. The development of novel asymmetric fluorination methods is therefore a key research area. While various strategies exist, expanding the repertoire of reactions that can efficiently and selectively produce 3-fluoropyrrolidines from readily available precursors is of significant interest. nih.gov

Recent advances have focused on transition-metal-catalyzed and organocatalytic approaches. For example, a highly efficient copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes has been reported to produce enantioenriched fluorinated pyrrolidines with high yields and excellent stereoselectivities. nih.govresearchgate.net This method demonstrates the potential for constructing the fluoropyrrolidine core in a single, stereocontrolled step. Other approaches include the asymmetric α-fluorination of aldehydes and ketones using chiral amine catalysts, which can generate key intermediates for pyrrolidine synthesis. nih.gov The development of diastereodivergent methods, which allow access to either syn or anti products from the same starting materials by simply changing the catalyst, offers remarkable flexibility in scaffold design. nih.gov

Table 3: Comparison of Selected Asymmetric Methodologies for Fluoropyrrolidine Synthesis

| Methodology | Catalyst/Reagent System | Key Features | Stereoselectivity |

|---|---|---|---|

| Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition | Cu(I) complex with a chiral ligand / Azomethine ylides and fluorostyrenes. | Builds the pyrrolidine ring and sets stereocenters simultaneously. | High diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to 97% ee). nih.govresearchgate.net |

| Organocatalytic α-Fluorination | Chiral secondary amines (e.g., pyrrolidine derivatives) / Electrophilic fluorinating agents (e.g., NFSI). | Metal-free conditions; can be applied to aldehydes and ketones. | Moderate to high enantioselectivity (up to 66% ee for branched aldehydes). nih.gov |

| Asymmetric Fluorocyclization | Bis-cinchona alkaloid / NFSI. | Intramolecular reaction to form fluorinated heterocyclic systems from prochiral indoles. | Moderate to good enantioselectivity (52% to 84% ee). nih.gov |

| 'Clip-Cycle' Aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) / N-protected bis-homoallylic amine and thioacrylate. | Generates enantioenriched pyrrolidines with a versatile thioester handle for further modification. | High enantiomeric excesses. whiterose.ac.uk |

Exploration of Novel Biological Targets for this compound Derivatives

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide array of biological systems. nih.govmdpi.com Derivatives of the this compound core could be rationally designed to interact with novel biological targets where the unique properties of the fluorinated scaffold can be exploited to achieve desired therapeutic effects. The non-planar, three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of substituents to explore pharmacophore space effectively. nih.govresearchgate.net

Based on the activities of structurally related pyrrolidine compounds, several promising target classes can be proposed for derivatives of this compound. These include enzymes involved in metabolic diseases, protein-protein interactions, and central nervous system receptors. For example, polyhydroxylated pyrrolidines have shown promise as dual-target inhibitors of α-glucosidase and aldose reductase for diabetes treatment. nih.govnih.gov Furthermore, pyrrolidine derivatives have been identified as inhibitors of Penicillin-Binding Proteins (PBPs) in bacteria and as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) for autoimmune diseases. nih.govnih.gov The introduction of the fluoro-phenyl moiety could enhance potency, selectivity, or pharmacokinetic properties against these and other targets.

Table 4: Potential Biological Target Classes for this compound Derivatives

| Target Class | Specific Example(s) | Rationale for Investigation |

|---|---|---|

| Enzymes | N-acylethanolamine acid amidase (NAAA), Matrix Metalloproteinases (MMPs). | Pyrrolidine amides have shown inhibitory activity against NAAA. The rigid scaffold could be optimized for enzyme active sites. nih.gov |

| Nuclear Receptors | Retinoic acid-related orphan receptor γ (RORγt), Peroxisome proliferator-activated receptors (PPARs). | The stereochemical complexity of cis-3,4-disubstituted pyrrolidines has been shown to be beneficial for RORγt inverse agonism and PPAR agonism. nih.gov |

| Bacterial Targets | Penicillin-Binding Protein 3 (PBP3). | Pyrrolidine-2,3-dione scaffolds have been identified as novel, non-β-lactam inhibitors of PBP3 in P. aeruginosa. nih.gov |

| Ion Channels / Receptors | Central Nervous System (CNS) targets. | The pyrrolidine ring is a common feature in drugs acting on the CNS; fluorination can improve brain penetration. nih.gov |

Q & A

Q. What are the common synthetic routes for (3S,4S)-3-Fluoro-4-phenylpyrrolidine, and what challenges arise in achieving high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective fluorination of a pyrrolidine precursor followed by phenyl group introduction. Key steps include:

- Fluorination : Diethylaminosulfur trifluoride (DAST) or XtalFluor® reagents are used for stereocontrolled fluorination at the 3-position .

- Phenyl Group Installation : Suzuki-Miyaura coupling or Grignard reactions are employed for aryl introduction at the 4-position .

Challenges : Racemization during fluorination and competing side reactions (e.g., ring-opening) require optimized conditions (low temperatures, inert atmosphere). Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) improve enantiomeric excess (ee). Final purification via chiral HPLC (e.g., Chiralpak® IC column) resolves diastereomers .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis with Cu Kα radiation (λ = 1.54178 Å) at 298 K unambiguously confirms the (3S,4S) configuration .

- NMR Spectroscopy : and NMR coupling constants (e.g., and ) correlate with stereochemistry. NOESY experiments identify spatial proximity of protons to validate ring conformation .

- Chiral HPLC : Retention times compared to racemic mixtures quantify enantiopurity (typically >98% ee) .

Q. What preliminary biological activities have been reported for this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Derivatives show IC values <1 μM against dopamine β-hydroxylase in vitro, assessed via fluorometric assays .

- Receptor Binding : Radioligand displacement assays (e.g., -spiperone for serotonin receptors) reveal nanomolar affinity, suggesting CNS activity .

- Computational Predictions : Molecular docking (AutoDock Vina) predicts interactions with acetylcholinesterase’s catalytic triad (PDB: 4EY7) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound while minimizing racemization during fluorination?

- Methodological Answer :

- Fluorinating Agents : XtalFluor® reduces side reactions vs. DAST due to its moisture stability .

- Solvent Control : Polar aprotic solvents (e.g., DCM) at -78°C slow racemization.

- Catalytic Asymmetry : Chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata) achieve >90% ee in fluorination .

- In Situ Monitoring : NMR tracks reaction progress to halt at maximal ee .

Q. How do structural modifications at the 4-position of the pyrrolidine ring influence biological activity?

- Methodological Answer : Comparative studies via SAR tables highlight:

- Mechanistic Insight : Phenyl groups enhance hydrophobic binding to aromatic receptor residues (e.g., Trp6.48 in 5-HT) .

Q. How can contradictory data on the compound’s metabolic stability be resolved across studies?

- Methodological Answer :

- Standardized Assays : Use pooled human liver microsomes (HLM) with NADPH cofactor under identical incubation conditions (pH 7.4, 37°C) .

- Analytical Consistency : Quantify parent compound depletion via LC-MS/MS with isotopically labeled internal standards (e.g., -analog) .

- CYP Inhibition Profiling : Identify conflicting contributions from CYP3A4/2D6 using selective inhibitors (ketoconazole, quinidine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.